(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS: 194421-56-2) is a bicyclic compound with a 3-aza (nitrogen-containing) core, two ketone groups at positions 2 and 4, and geminal dimethyl substituents at position 6. Its molecular formula is C₇H₉NO₂ (MW: 139.15 g/mol), and it exists as a solid with 98% purity in commercial preparations . This scaffold is pivotal in medicinal chemistry, serving as a key intermediate for antiviral agents like Boceprevir (HCV protease inhibitor) and COVID-19 therapeutics .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10)/t3-,4+ |
InChI Key |
DRMNZTFLOOSXIN-ZXZARUISSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1C(=O)NC2=O)C |
Canonical SMILES |
CC1(C2C1C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Amination Ring-Closure Reaction Using Caronic Acid and Ammonium Acetate
A prominent method involves the direct amination ring-closure reaction between caronic acid and ammonium acetate to yield this compound. This method is described in detail in patent CN115197119B and is notable for its high yield and purity.
| Parameter | Condition/Value |
|---|---|
| Reactants | Caronic acid and ammonium acetate |
| Mass ratio (caronic acid:ammonium acetate) | 158:350 |
| Reaction temperature | 130–150 °C (optimal ~140 °C) |
| Reaction time | 18–28 hours (optimal ~18 hours) |
| Solvent for extraction | Methylene dichloride |
| Crystallization solvent | n-Hexane |
| Crystallization temperature | 0 °C |
| Yield | Up to 94.6% |
| Purity (HPLC) | 99.4% |
| Melting point | 114.5–116.1 °C |
Process summary:
- Caronic acid and ammonium acetate are mixed in a three-neck flask and heated to about 140 °C for 18 hours to promote amination and ring closure.
- After completion (monitored by HPLC), the reaction mixture is cooled, followed by addition of methylene dichloride and water for phase separation.
- The aqueous phase is extracted multiple times with methylene dichloride, and combined organic phases are evaporated to dryness.
- The residue is dissolved in toluene, followed by partial distillation, then crystallized by slow addition of n-hexane at 0 °C.
- The crystalline product is filtered and dried to obtain the target compound with high yield and purity.
This method is industrially scalable and avoids complex purification steps, making it efficient and cost-effective.
Reduction of Precursors Using Alkali Metal Borohydride and Acid
Another well-documented approach involves the reduction of bicyclic precursors (compounds of formula II or IV in patent WO2012049688A1) using alkali metal borohydride in the presence of acid, followed by debenzylation if necessary.
| Step | Description |
|---|---|
| Starting material | Compound of formula II or IV (bicyclic precursors) |
| Reducing agent | Alkali metal borohydride (e.g., sodium borohydride) |
| Acid presence | Combined with acid to facilitate reduction |
| Debenzylation | Optional step using palladium hydroxide or 1-chloroethylchloroformate |
| Reaction temperature | Typically mild, controlled conditions |
| Yield | High yield and purity reported |
| Advantages | Single-step reduction with high efficiency |
- The precursor compound is reacted with sodium borohydride in the presence of an acid to reduce the carbonyl functionalities, yielding an intermediate bicyclic amine.
- If the precursor contains a benzyl protecting group, debenzylation is performed by catalytic hydrogenation using palladium hydroxide or by chemical methods using chloroformates.
- The process yields racemic 6,6-dimethyl-3-azabicyclo[3.1.0]hexane or its salts, which can be further purified as needed.
This method is particularly useful for producing racemic mixtures and is adaptable to industrial scale with improved safety and cost profiles compared to older methods.
Borohydride Reduction with BF3·Et2O Activation in THF
A synthetic route described in chemical literature involves the reduction of this compound with sodium borohydride activated by boron trifluoride etherate in tetrahydrofuran (THF).
Reaction conditions and outcomes:
| Parameter | Condition/Value |
|---|---|
| Starting material | This compound |
| Reducing agent | Sodium borohydride |
| Activator | Boron trifluoride etherate (BF3·Et2O) |
| Solvent | Dry THF |
| Temperature | -30 to -20 °C (addition), then 40–50 °C (stirring) |
| Reaction time | 7–8 hours |
| Workup | Quenching with methanol, aqueous extraction, toluene extraction |
| Yield | Approx. 96% GC purity |
| Product state | Colorless liquid |
Process summary:
- Sodium borohydride is added to a suspension of the dione in dry THF at low temperature.
- BF3·Et2O is slowly added to activate the reduction.
- The mixture is stirred at elevated temperature to complete the reaction.
- THF is removed by distillation, and the reaction mass is worked up by quenching and extraction.
- The product is isolated by drying and solvent removal, yielding the bicyclic amine with high purity.
This method allows selective reduction under controlled conditions and is suitable for laboratory-scale synthesis.
Comparative Summary of Preparation Methods
| Method | Key Reactants/Conditions | Yield (%) | Purity (%) | Scalability | Notes |
|---|---|---|---|---|---|
| Amination ring-closure (CN115197119B) | Caronic acid + ammonium acetate, 140 °C, 18 h | 94.6 | 99.4 | High | Simple, efficient, industrially viable |
| Reduction with alkali metal borohydride + acid (WO2012049688A1) | Precursor compound + NaBH4 + acid, optional debenzylation | High | High | High | Economical, suitable for racemic prep |
| Borohydride reduction with BF3·Et2O (Chemical literature) | Dione + NaBH4 + BF3·Et2O, THF, -30 to 50 °C | ~96 | 96 (GC) | Moderate | Controlled lab synthesis, selective |
Chemical Reactions Analysis
Reduction Reactions
The dione moiety undergoes selective reduction under specific conditions. A key method involves sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) at −30°C to −20°C, followed by heating to 40–50°C. This reduces the ketone groups to secondary alcohols, yielding 6,6-dimethyl-3-azabicyclo[3.1.0]hexane with 96% GC purity .
| Reagents/Conditions | Product | Yield/Purity |
|---|---|---|
| NaBH₄, BF₃·Et₂O, THF, 40–50°C | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | 96% GC purity |
The stereospecificity of the bicyclic framework ensures retention of the (1R,5S) configuration during reduction, critical for downstream applications in chiral synthesis .
Oxidation Reactions
The ketone groups in the dione are susceptible to oxidation. Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are reported to oxidize the compound, though exact products are not fully detailed in accessible literature. Oxidation likely generates carboxylic acid derivatives or ring-opened products, depending on reaction conditions.
Proposed Mechanism
-
KMnO₄ in acidic or basic media cleaves ketones to carboxylic acids.
-
CrO₃ in aqueous H₂SO₄ (Jones reagent) oxidizes ketones to ketones (no change) or further under harsh conditions.
Ring-Opening Reactions
The strained azabicyclo[3.1.0]hexane ring can undergo ring-opening under acidic or basic conditions. For example:
-
Acidic hydrolysis may protonate the nitrogen, destabilizing the ring and leading to linear amides or esters.
-
Nucleophilic attack at the carbonyl carbons by water or alcohols could fragment the bicyclic structure into smaller intermediates.
Condensation Reactions
The dione participates in Hantzsch-type condensations with aldehydes and ammonia derivatives, forming polycyclic heterocycles. This reactivity is inferred from analogous azabicyclic systems.
Example Pathway
-
Condensation with benzaldehyde and ammonium acetate yields pyridine derivatives.
-
Steric hindrance from the dimethyl groups may slow reactivity compared to unsubstituted analogs.
Functionalization at Nitrogen
The tertiary nitrogen in the azabicyclic system can undergo alkylation or acylation under standard conditions:
-
Methylation with methyl iodide (CH₃I) in the presence of a base forms quaternary ammonium salts.
-
Acylation with acetyl chloride (AcCl) introduces acetyl groups, enhancing solubility for pharmaceutical applications.
Stability and Environmental Sensitivity
The compound’s reactivity is influenced by:
-
Temperature : Decomposition occurs above 55°C during solvent removal .
-
pH : Acidic conditions promote ring-opening, while basic media stabilize the dione .
-
Solvents : Polar aprotic solvents (e.g., THF) enhance reduction kinetics .
Analytical Characterization
A GC-FID method using a CP-Volamine column (40°C initial, ramped to 250°C) resolves the compound from impurities, confirming purity ≥98% .
Key Chromatographic Parameters
| Parameter | Value |
|---|---|
| Column | CP-Volamine |
| Detection limit | 0.001 mg/mL |
| Linear range | 0.001–1.2 mg/mL |
| Retention time | ~8.5 min |
Scientific Research Applications
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structure Variations
Analysis :
- The 3-oxa analog (caronic anhydride) replaces nitrogen with oxygen, reducing basicity and altering reactivity, making it suitable for cyclopropane-based natural product synthesis .
- 6,6-Dichloro derivatives introduce electronegative substituents, enhancing electrophilicity for nucleophilic reactions in API synthesis .

Analysis :
Stereochemical Impact
Analysis :
Analysis :
Commercial and Industrial Relevance
| Compound Name | Price (USD/ton) | Use Case | Reference |
|---|---|---|---|
| Target Compound | 68 million | Pfizer’s Paxlovid intermediate | |
| Caronic anhydride | Not specified | EBC-329 synthesis | |
| SCH 503034 | Not specified | HCV treatment |
Analysis :
- The target compound’s high price (68 million USD/ton) reflects its critical role in Paxlovid synthesis .
Biological Activity
The compound (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic structure that has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C7H9NO2
- Molecular Weight : 139.15 g/mol
- CAS Number : 194421-56-2
- Structure : The compound features a bicyclic framework with a nitrogen atom integrated into the ring system, contributing to its unique chemical reactivity and biological properties.
This compound exhibits several biological activities:
- Antiviral Activity : This compound has been identified as a key intermediate in the synthesis of antiviral agents like boceprevir and PF-07321332, which are used to treat viral infections such as hepatitis C and COVID-19 respectively .
- Cytotoxicity : Research indicates that derivatives of this bicyclic structure show selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated IC50 values indicating significant inhibition of cell viability in squamous carcinoma cells (A431) compared to normal fibroblasts (3T3) .
- Hemocompatibility : Evaluations of hemocompatibility showed minimal hemolysis at lower concentrations (10 µg/mL), suggesting a favorable safety profile for potential therapeutic applications .
Study 1: Antiviral Efficacy
In a study examining the antiviral properties of related compounds, (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives were tested against various viruses. The results indicated that these compounds could inhibit viral replication effectively at concentrations ranging from 100 to 250 µg/mL, showcasing their potential as antiviral agents .
Study 2: Cytotoxicity Profile
Another study assessed the cytotoxic effects of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives on different cancer cell lines:
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Compound A | A431 | 192 |
| Compound B | HeLa | 195 |
| Compound C | 3T3 | >250 |
These findings suggest that while some derivatives exhibit potent cytotoxic effects against specific cancer cells, they maintain relatively low toxicity towards normal cells like fibroblasts .
Comparative Analysis with Related Compounds
The biological activities of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane can be compared with other similar bicyclic compounds:
| Compound Name | Antiviral Activity | Cytotoxicity (A431) | Hemocompatibility |
|---|---|---|---|
| This compound | Yes | Moderate (192 µg/mL) | Low Hemolysis |
| Boceprevir | Yes | High | Moderate Hemolysis |
| PF-07321332 | Yes | Low | Low Hemolysis |
This table illustrates the varying degrees of biological activity and safety profiles among these compounds.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Yield | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Trans-4-hydroxy-L-proline | 86–93% | NaBH₄, TsCl, Pd/C, H₂ | |
| Enantioselective aziridine | 90–98% | CH₂N₂, BH₃/THF, HCl |
How is the compound’s stereochemical configuration validated?
Level: Basic
Methodological Answer:
Validation requires a combination of:
- X-ray crystallography : Absolute configuration determination via diffraction data (e.g., orthorhombic P212121 space group in ) .
- Chiral HPLC : Separation of enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with UV detection .
- NMR spectroscopy : NOESY correlations to confirm spatial proximity of methyl groups (δ 1.2–1.5 ppm) and bicyclic ring protons .
What strategies optimize enantiomeric purity during synthesis?
Level: Advanced
Methodological Answer:
Enantiomeric purity is critical for biological activity. Strategies include:
- Chiral auxiliaries : Use (1S,5R)-configured intermediates to bias ring closure .
- Asymmetric catalysis : Employ Rh(II)-carboxylate catalysts for stereoselective cyclopropanation .
- Crystallization-induced resolution : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) .
Note: Impurity profiling via LC-MS (ESI+) at ppm levels ensures <0.1% diastereomer contamination .
How can computational modeling predict its binding to biological targets (e.g., androgen receptors)?
Level: Advanced
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to study interactions:
Ligand preparation : Optimize 3D structure with Gaussian09 (B3LYP/6-31G**) .
Receptor modeling : Homology modeling of rat androgen receptors (PDB: 2AM9) .
Binding free energy : Calculate ΔG using MM-PBSA, focusing on hydrophobic pockets (e.g., Leu701, Trp741) .
Challenge: Discrepancies between in silico and in vivo data may arise from solvation effects or protein flexibility .
How to resolve contradictions in reported biological activity data?
Level: Advanced
Methodological Answer:
Contradictions often stem from assay variability. Mitigation steps:
- Standardize assays : Use identical cell lines (e.g., HEK293T for receptor binding) and controls .
- Dose-response curves : Validate IC₅₀ values across triplicate experiments (e.g., procymidone displacement in ) .
- Meta-analysis : Compare data across studies (e.g., antibacterial activity in vs. receptor binding in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

